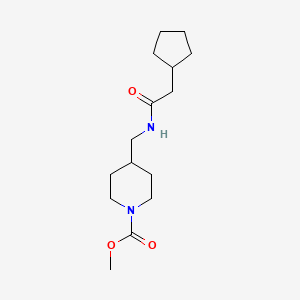

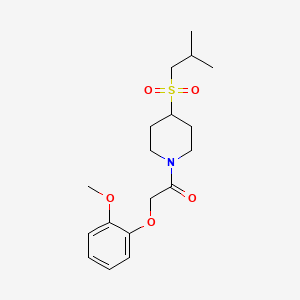

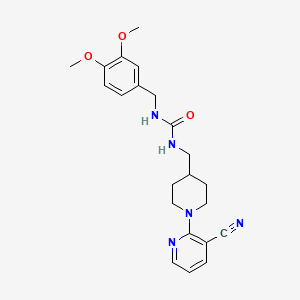

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and varied. For instance, one method for preparing a related compound, 4-methylpiperidine-2-carboxylate hydrochloride, involves using 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material, with phosphomolybdic acid as a catalyst .Chemical Reactions Analysis

Methyl piperidine-4-carboxylate, a related compound, is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Cardiovascular Activity : Research on the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, involving methylation processes and multicomponent synthesis, offers insights into the preparation of structurally complex compounds. Such compounds have been studied for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).

Farnesyl Protein Transferase Inhibitors : The development of 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of specific piperazine compounds as inhibitors of farnesyl protein transferase highlights the potential therapeutic applications of piperidine derivatives in cancer treatment (Mallams et al., 1998).

Palladium-catalyzed CH Functionalization : A study on oxindole synthesis via palladium-catalyzed CH functionalization involving piperidine derivatives emphasizes the importance of such compounds in the synthesis of biologically active molecules (Magano et al., 2014).

Polymer-bound 4-Dialkylamino Pyridines : The synthesis and characterization of polymer-bound 4-dialkylamino pyridines, including the preparation of 4-carboxy-N-(4'-pyridino) piperidine and its application in catalytic processes, demonstrate the versatility of piperidine derivatives in catalysis (Guendouz et al., 1988).

Biological and Medicinal Applications

Muscarinic M3 Receptor Antagonists : Research on 4-acetamidopiperidine derivatives for their selectivity as human muscarinic M3 receptor antagonists over M2 receptors indicates potential applications in treating diseases such as obstructive airway disease (Mitsuya et al., 1999).

Antimycobacterial Activity : The discovery of spiro-piperidin-4-ones with antimycobacterial activity through an atom economic and stereoselective synthesis process highlights the therapeutic potential of piperidine derivatives against Mycobacterium tuberculosis (Kumar et al., 2008).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Biochemical Pathways

The biochemical pathways affected by “Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate” are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of the compound.

properties

IUPAC Name |

methyl 4-[[(2-cyclopentylacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-20-15(19)17-8-6-13(7-9-17)11-16-14(18)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUVPFIOLZQDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

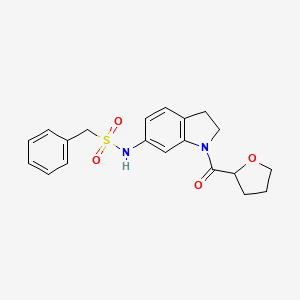

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)

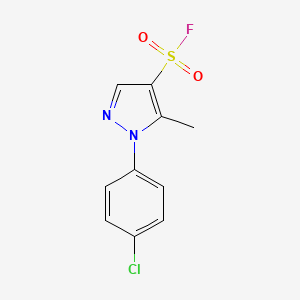

![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2440858.png)

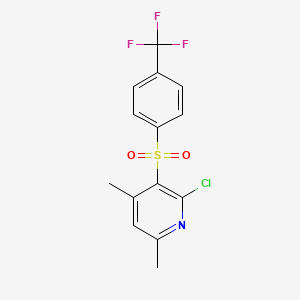

![2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2440860.png)

![(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2440861.png)

![N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2440874.png)